N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide
Description
Properties
IUPAC Name |
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Cl2N3O3S3/c1-3-9-25(10-4-2)31(27,28)14-7-5-13(6-8-14)19(26)24-20-23-16(12-29-20)15-11-17(21)30-18(15)22/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWTMKMADNLUGKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, detailing its mechanisms of action, target interactions, and relevant research findings.
Structural Overview
The compound features a unique structural framework comprising a thiazole ring and a dichlorothiophene moiety. The presence of dichlorine substituents enhances its chemical reactivity and biological potential. The molecular formula is with a molar mass of approximately 390.7 g/mol.
This compound exhibits various mechanisms of action that contribute to its biological activity:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular processes, which can lead to altered metabolic pathways. For instance, it may target cyclin-dependent kinase 2 (CDK2), impacting cell cycle regulation.
- Receptor Binding : Interaction studies suggest that the compound can bind to specific receptors, modulating their activity and leading to therapeutic effects.
Biological Activities
Research indicates that this compound possesses several notable biological activities:
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties against various pathogens. Preliminary studies suggest that this compound may exhibit similar effects, potentially serving as an antimicrobial agent.
- Anti-inflammatory Effects : The compound's structural characteristics may contribute to its anti-inflammatory properties. By inhibiting pro-inflammatory pathways, it could provide therapeutic benefits in inflammatory diseases.
- Anticancer Properties : The ability to induce cell cycle arrest and apoptosis in cancer cells has been observed in related compounds. This compound is being investigated for its potential anticancer effects through similar mechanisms.
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving nucleophilic substitution and amide coupling. Key steps include:
- Reacting 2-amino-4-(2,5-dichlorothiophen-3-yl)thiazole with 4-(dipropylsulfamoyl)benzoyl chloride in a polar aprotic solvent (e.g., DMF or dichloromethane) under reflux (60–80°C) .
- Catalysts like triethylamine or pyridine are used to neutralize HCl byproducts during amide bond formation .
- Reaction time (12–24 hours) and stoichiometric ratios (1:1.2 molar ratio of amine to acyl chloride) are critical for achieving >70% yield .
Q. How is the compound characterized post-synthesis to confirm structural integrity?
- Methodological Answer : Standard characterization techniques include:
- NMR spectroscopy (¹H and ¹³C) to verify aromatic proton environments and sulfonamide group integration .
- HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .
- Mass spectrometry (ESI-MS) to confirm molecular weight (e.g., m/z 528.1 [M+H]⁺) .
- X-ray crystallography (where applicable) to resolve hydrogen-bonding interactions, as seen in analogous thiazole derivatives .
Q. What preliminary biological screening data exist for this compound?
- Methodological Answer : Initial studies report:
| Activity Type | Cell Line/Organism | IC₅₀/MIC Range | Reference |
|---|---|---|---|
| Antimicrobial | Gram-positive bacteria | 16–31.25 µg/mL | |
| Antifungal | Candida albicans | 31.25–62.5 µg/mL | |
| Screening protocols involve broth microdilution (CLSI guidelines) and MTT assays for cytotoxicity . |
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data (e.g., MIC variations) across studies?
- Methodological Answer : Discrepancies in MIC values may arise from:
- Strain-specific resistance mechanisms : Use standardized strains (e.g., ATCC controls) and include positive controls (e.g., ciprofloxacin for bacteria) .
- Assay conditions : Optimize pH (7.2–7.4 for bacterial assays) and culture medium (e.g., Mueller-Hinton agar vs. RPMI for fungi) .
- Compound solubility : Pre-dissolve in DMSO (<1% final concentration) to avoid precipitation .
Advanced studies should include dose-response curves and replicate experiments (n ≥ 3) to assess reproducibility .
Q. What strategies are effective for improving the compound’s pharmacokinetic properties (e.g., bioavailability)?
- Methodological Answer : Structural modifications guided by SAR:
- Sulfonamide group : Replace dipropyl groups with cyclic amines (e.g., piperidine) to enhance solubility and reduce plasma protein binding .
- Thiophene substitution : Introduce electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability .
- Prodrug approaches : Esterify the benzamide moiety to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .
Q. What computational methods are suitable for predicting interactions between this compound and biological targets (e.g., enzymes)?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like dihydrofolate reductase (DHFR) or bacterial enoyl-ACP reductase .
- MD simulations : GROMACS or AMBER for assessing stability of ligand-protein complexes over 100-ns trajectories .
- QSAR models : Train on datasets of thiazole derivatives to predict IC₅₀ values and optimize substituent patterns .
Q. How can researchers analyze conflicting data regarding the compound’s mechanism of action?
- Methodological Answer :
- Enzyme inhibition assays : Directly measure activity against purified targets (e.g., C. albicans CYP51) using fluorometric or spectrophotometric methods .
- Transcriptomic profiling : RNA-seq of treated microbial cells to identify dysregulated pathways (e.g., ergosterol biosynthesis) .
- Competitive binding studies : Use fluorescent probes (e.g., ANS for hydrophobic pockets) to confirm target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
